4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid 4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1047654-57-8
VCID: VC2827671
InChI: InChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18/h1-4,8-9,16H,5-6H2,(H,17,18)
SMILES: C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F
Molecular Formula: C12H12F3NO2
Molecular Weight: 259.22 g/mol

4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

CAS No.: 1047654-57-8

Cat. No.: VC2827671

Molecular Formula: C12H12F3NO2

Molecular Weight: 259.22 g/mol

* For research use only. Not for human or veterinary use.

4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid - 1047654-57-8

Specification

CAS No. 1047654-57-8
Molecular Formula C12H12F3NO2
Molecular Weight 259.22 g/mol
IUPAC Name 4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18/h1-4,8-9,16H,5-6H2,(H,17,18)
Standard InChI Key CDBDQHBPLLUGEZ-UHFFFAOYSA-N
SMILES C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F
Canonical SMILES C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid consists of a pyrrolidine ring with a carboxylic acid group at position 3 and a phenyl ring with a trifluoromethyl group at position 2 attached to position 4 of the pyrrolidine ring. The specific stereochemistry commonly found in research and commercial applications is the (3S,4R) configuration, indicating the spatial arrangement of the substituents on the pyrrolidine ring. This trans configuration is important for its biological activity and applications in medicinal chemistry.

Physical and Chemical Properties

The compound exhibits several notable physicochemical properties that affect its behavior in biological systems and its utility in chemical synthesis. Based on available data, the following properties have been determined:

PropertyValueNotes
CAS Number1049978-59-7For (3S,4R) isomer
Molecular FormulaC₁₂H₁₂F₃NO₂
Molecular Weight259.22 g/mol
Boiling Point369.8±42.0 °CPredicted value
Density1.331±0.06 g/cm³Predicted value
pKa3.63±0.40Predicted value
Recommended StorageSealed, dry, room temperature

These properties highlight the compound's relatively high boiling point, which is characteristic of organic acids with aromatic substituents and a pyrrolidine ring structure. The presence of the trifluoromethyl group contributes to the compound's lipophilicity and affects its acid-base properties .

Nomenclature and Synonyms

The compound is known by several names in scientific literature and commercial catalogs:

  • (3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (IUPAC name)

  • trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

  • (3S,4R)-4-[2-(Trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid

  • 3-Pyrrolidinecarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-, (3S,4R)-

  • (±)-trans-4-(2-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid hydrochloride (for the racemic mixture hydrochloride salt)

Synthesis and Preparation Methods

Trifluoromethylation Strategies

Applications and Research Significance

Role in Chemical Research

This compound represents an important building block in organic synthesis and medicinal chemistry. The pyrrolidine ring with a carboxylic acid functional group provides opportunities for further derivatization, while the trifluoromethylphenyl moiety contributes unique electronic and steric properties that can influence molecular interactions.

The stereochemistry of the compound is particularly significant, as the (3S,4R) configuration may confer specific biological activities that differ from other stereoisomers. This stereoselectivity is often crucial in drug development, where the spatial arrangement of substituents can dramatically affect receptor binding and pharmacological activity.

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds provide context for understanding the properties and potential applications of 4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid:

CompoundCAS NumberKey Structural DifferencePotential Significance
(3S,4R)-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid1049978-66-6Trifluoromethyl at para position on phenyl ringDifferent electronic distribution and steric properties
(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid2377005-22-4Trifluoromethyl directly on pyrrolidine ring instead of phenyl ringModified conformational preferences and reactivity

Comparison of Physical Properties

The physical properties of these related compounds reflect how small structural changes can influence chemical behavior:

Property4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
Molecular Weight259.22 g/mol259.22 g/mol
Stereochemistry(3S,4R) commonly studied(3S,4R) commonly studied
Electronic EffectsOrtho-CF₃ creates localized electronic effects and potential steric hindrancePara-CF₃ provides more distributed electronic effects with less steric impact

The ortho-substituted trifluoromethyl group in 4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid likely creates a different conformational landscape compared to the para-substituted analog, which could impact binding interactions with biological targets .

SupplierProduct NumberProduct DescriptionQuantityPrice (USD)Updated
TRCT791803trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid Hydrochloride10mg$452021/12/16
AK Scientific1172AAtrans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride25mg$1172021/12/16
AK Scientific1172AAtrans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride1g$8532021/12/16
American Custom ChemicalsHCH0036110(3S,4R)-4-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE-3-CARBOXYLIC ACID1g$1033.732021/12/16

This pricing information indicates that the compound is primarily marketed as a specialty research chemical, with prices reflecting small-scale production and high purity requirements. The significant price differences between suppliers and quantities suggest variations in synthesis methods, purity levels, or market positioning .

Research Context and Significance of Trifluoromethyl Compounds

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